molecular formula C15H10ClN B3023679 4-(4-Chlorophenyl)isoquinoline CAS No. 1024438-75-2

4-(4-Chlorophenyl)isoquinoline

Cat. No.: B3023679
CAS No.: 1024438-75-2
M. Wt: 239.7 g/mol
InChI Key: YNXVXECNROJRCC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Scientific Research Applications

4-(4-Chlorophenyl)isoquinoline has a wide range of applications in scientific research:

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mechanism of Action

Target of Action

It is known that quinoline and quinolone derivatives, which include 4-(4-chlorophenyl)isoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds are known to interact with various cellular targets, leading to their diverse biological effects.

Mode of Action

Quinoline derivatives have been found to trigger hiv-1 in multimerisation via binding to an allosteric site . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Quinoline derivatives have been associated with various biochemical pathways due to their broad spectrum of bioactivities

Pharmacokinetics

It is known that isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Quinoline–chalcone hybrids have shown anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity . This suggests that this compound might have similar effects on a molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the broad application of SM coupling, a process related to the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)isoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign protocols. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as NaHSO4·SiO2 . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include isoquinoline N-oxides, dihydroisoquinolines, and various substituted isoquinolines.

Comparison with Similar Compounds

Uniqueness: The presence of the chlorophenyl group in 4-(4-Chlorophenyl)isoquinoline enhances its chemical reactivity and potential biological activities compared to its analogs. This substitution can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

IUPAC Name

4-(4-chlorophenyl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXVXECNROJRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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